molecular formula C14H23BN2O2 B597547 N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1220696-30-9

N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B597547
CAS No.: 1220696-30-9
M. Wt: 262.16
InChI Key: UQYVTUCDQZOVNM-UHFFFAOYSA-N
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Description

This compound is a boronic ester-functionalized pyridine derivative, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic molecules . Key features include:

  • Molecular formula: C₁₄H₂₂BN₃O₂ (based on analogous structures in ).
  • Structure: A pyridine ring substituted at the 5-position with a pinacol boronate group and at the 2-position with an isopropylamine moiety.
  • Applications: Intermediate in pharmaceutical synthesis, agrochemicals, and materials science due to its stability and reactivity .

Properties

IUPAC Name

N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-10(2)17-12-8-7-11(9-16-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYVTUCDQZOVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732324
Record name N-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220696-30-9
Record name N-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism by which N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile in these reactions, forming carbon-carbon bonds with electrophilic partners. This reactivity is facilitated by the presence of palladium catalysts, which activate the boronic ester for nucleophilic attack .

Comparison with Similar Compounds

Substituent Variations on the Amine Group

Compound Name Substituent Molecular Formula Molecular Weight Key Differences Reference
N-Propyl variant () n-Propyl C₁₄H₂₃BN₂O₂ 262.16 Reduced steric hindrance vs. isopropyl
N-Benzyl variant () Benzyl C₁₈H₂₂BN₃O₂ ~323.20* Enhanced π-π interactions; higher lipophilicity
N,N-Dimethyl variant () N,N-Dimethyl C₁₃H₂₁BN₂O₂ 256.13 Increased electron density on N; reduced steric bulk
N-Trifluoroethyl variant () 2,2,2-Trifluoroethyl C₁₃H₁₈BF₃N₂O₂ 314.10 Electron-withdrawing effects; improved metabolic stability

*Estimated based on similar structures.

Key Insights :

  • Steric Effects : The isopropyl group in the target compound introduces moderate steric hindrance, balancing reactivity and stability in cross-couplings. Smaller substituents (e.g., methyl) enhance reaction rates but may reduce selectivity .

Variations in the Aromatic Core

Compound Name Aromatic Core Molecular Formula Key Differences Reference
Pyrimidin-2-amine analog () Pyrimidine C₁₃H₂₂BN₃O₂ More electron-deficient; higher reactivity in couplings
3-Methylpyridine variant () 3-Methylpyridine C₁₂H₁₉BN₂O₂ Methyl group enhances ring stability; alters regioselectivity
Chlorinated variant () 3-Chloropyridine C₁₂H₁₈BClN₂O₂ Chlorine increases electrophilicity; potential for further functionalization

Key Insights :

  • Pyridine vs. Pyrimidine : Pyrimidine cores () are more electron-deficient, accelerating transmetallation in Suzuki reactions but requiring optimized conditions .
  • Substituent Positioning : Methyl or chloro groups at the 3-position () modulate electronic and steric profiles, affecting coupling efficiency and product diversity .

Boronic Ester Modifications

Compound Name Boronic Ester Group Molecular Formula Key Differences Reference
Trifluoromethylpyridine variant () CF₃-substituted C₁₂H₁₆BF₃N₂O₂ Strong electron-withdrawing effects; improved stability under basic conditions
Naphthyridine derivative () Naphthyridine core C₁₄H₁₅BrClNO₆ Expanded π-system; potential for optoelectronic applications

Key Insights :

  • Electron-Withdrawing Groups : Trifluoromethyl substituents () enhance boronic ester stability but may require adjusted reaction temperatures .
  • Extended Conjugation : Naphthyridine derivatives () enable applications in materials science due to their extended aromatic systems .

Biological Activity

N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₂₃BNO₃
  • Molecular Weight : 307.17 g/mol
  • CAS Number : 1402238-39-4

The compound exhibits its biological activity primarily through the inhibition of specific kinases and enzymes involved in cellular signaling pathways. Notably, it has shown inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various cellular processes including inflammation and cell proliferation.

Inhibition of GSK-3β

Research indicates that this compound demonstrates potent GSK-3β inhibitory activity with IC₅₀ values ranging from 10 to 1314 nM across various studies .

Anti-inflammatory Effects

In vitro studies have shown that this compound effectively suppresses the production of pro-inflammatory cytokines and nitric oxide (NO) in models of inflammation induced by lipopolysaccharides (LPS). For instance:

Compound IC₅₀ (nM) Effect
N-isopropyl...62Reduced NO levels significantly
Other CompoundsVariesComparable anti-inflammatory effects

These findings suggest that the compound could be beneficial in treating inflammatory diseases by modulating immune responses .

Cytotoxicity and Selectivity

Studies have demonstrated that N-isopropyl derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example:

Cell Line IC₅₀ (µM) Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Normal)2.500Low

The selectivity index indicates a favorable therapeutic window for targeting cancer cells without affecting healthy tissues .

Case Studies

  • Inflammation Model : In a study involving BV-2 microglial cells, treatment with the compound resulted in a significant decrease in IL-6 levels at concentrations as low as 1 µM. This supports its potential role as an anti-inflammatory agent .
  • Cancer Therapeutics : In vivo studies using mouse models have shown that administration of N-isopropyl derivatives led to reduced tumor growth and metastasis in models of triple-negative breast cancer (TNBC). The compound's ability to inhibit tumor cell proliferation and induce apoptosis was also confirmed through caspase activation assays .

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